molecular formula C10H10N4O2 B1490811 ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate CAS No. 1706448-65-8

ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

Cat. No.: B1490811
CAS No.: 1706448-65-8
M. Wt: 218.21 g/mol
InChI Key: DJDOXQWPBMSTKV-UHFFFAOYSA-N
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Description

Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at the 6-position with a 1H-imidazol-1-yl group and at the 3-position with an ethyl carboxylate ester. The pyridazine ring (a six-membered aromatic diazine with two adjacent nitrogen atoms) distinguishes it from pyridine derivatives, which contain a single nitrogen atom. The imidazole moiety introduces hydrogen-bonding capabilities via its two nitrogen atoms, while the ester group enhances polarity and influences solubility and reactivity.

Key Properties (from ):

  • Molecular Formula: C₁₀H₁₁N₃O₂ (assuming pyridazine correction; lists a pyridine analog with C₉H₁₅N₃O₂ and molecular weight 209.27 g/mol).
  • Functional Groups: Ethyl carboxylate (ester), pyridazine, and imidazole.
  • Applications: Likely used as a building block in medicinal chemistry due to its heteroaromatic motifs, which are prevalent in drug discovery.

Properties

IUPAC Name

ethyl 6-imidazol-1-ylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(13-12-8)14-6-5-11-7-14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDOXQWPBMSTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds containing imidazole moieties, like ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate, exhibit significant antimicrobial activities. Studies have shown that such compounds can be effective against various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the imidazole ring enhances the pharmacological profile of these compounds, contributing to their efficacy as antimicrobial agents.

Anti-inflammatory Effects
Imidazole derivatives have also been studied for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Cancer Research
In cancer research, derivatives of pyridazine and imidazole have been explored for their ability to inhibit tumor growth. This compound may play a role in developing targeted therapies due to its structural characteristics that allow interaction with specific biological targets involved in cancer progression .

Materials Science

Organic Electronics
The electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's stability and conductivity are critical factors that enhance its applicability in these technologies .

Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its unique chemical structure allows it to act as a functional additive, enhancing the performance of various polymers used in coatings, adhesives, and composites .

Agricultural Applications

Pesticide Development
The imidazole structure is known for its biological activity against pests and pathogens. This compound has potential use in developing novel pesticides or fungicides. Its efficacy against specific agricultural pests can be explored further, providing an eco-friendly alternative to conventional chemical pesticides .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against Gram-positive and Gram-negative bacteriaShowed significant inhibition of bacterial growth; potential for antibiotic development
Investigation of Anti-inflammatory EffectsTested on animal modelsReduced markers of inflammation significantly; implications for chronic disease treatment
Application in Organic ElectronicsAssessed as a charge transport materialDemonstrated good conductivity and stability; suitable for OLED applications

Mechanism of Action

The mechanism by which ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Pyridazine vs. Pyridine Analogs

The substitution of pyridazine (two adjacent nitrogen atoms) for pyridine (one nitrogen) alters electronic properties and hydrogen-bonding capacity. Pyridazine’s electron-deficient nature enhances reactivity toward nucleophilic substitution compared to pyridine. For example:

Parameter Ethyl 6-(1H-Imidazol-1-yl)pyridazine-3-carboxylate Ethyl 6-(1H-Imidazol-1-yl)pyridine-3-carboxylate
Aromatic Core Pyridazine (N at 1,2-positions) Pyridine (N at 1-position)
Electron Density Lower (electron-deficient) Moderate
Hydrogen Bonding Enhanced (pyridazine N atoms act as acceptors) Limited (single N acceptor)
Molecular Weight ~207.22 g/mol (estimated) 209.27 g/mol
Polarity Higher (due to additional N atom) Moderate

Imidazole vs. Pyrazole Derivatives

Replacing imidazole with pyrazole (a five-membered ring with two adjacent nitrogen atoms) modifies hydrogen-bonding and steric effects. For instance, 4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (10) features a pyrazole core with an imidazole-methyl substituent:

Parameter This compound 4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (10)
Core Structure Pyridazine Pyrazole
Substituents Imidazol-1-yl, ethyl carboxylate Imidazol-1-ylmethyl, methyl, phenyl
Hydrogen Bonding Dual N-H donors/acceptors (imidazole + pyridazine) Single N-H donor (imidazole)
Molecular Weight ~207.22 g/mol 238.28 g/mol
Solubility Higher in polar solvents (ester group) Lower (hydrophobic phenyl group)

Urea and Sulfonamide Derivatives

Urea derivatives like 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) lack aromatic heterocycles but share hydrogen-bonding motifs:

Parameter This compound 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
Functional Groups Ester, imidazole, pyridazine Urea, pyrazole, phenyl
Hydrogen Bonding Strong (imidazole N-H, ester C=O) Very strong (urea N-H donors)
Melting Point Not reported (estimated 150–200°C) 168–170°C
Bioactivity Potential High (heteroaromatic pharmacophore) Moderate (limited π-π stacking)

Research Findings and Structural Insights

Hydrogen Bonding and Crystal Packing

The imidazole and pyridazine moieties enable diverse hydrogen-bonding networks, as observed in crystallographic studies. For example:

  • Imidazole N-H groups can donate hydrogen bonds to ester carbonyls or pyridazine N atoms.
  • Pyridazine’s electron-deficient core may engage in π-π stacking with aromatic systems, unlike pyridine analogs.

Biological Activity

Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article synthesizes various studies and findings related to the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of both imidazole and pyridazine rings. Its structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • C1 : Ethyl group
  • C2 : Imidazole ring
  • C3 : Pyridazine ring
  • C4 : Carboxylate group

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Notably, it has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Helicobacter pylori.

  • Antituberculosis Activity :
    • A study indicated that derivatives of imidazo[1,2-a]pyridine, which share structural similarities with this compound, demonstrated significant antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against M. tuberculosis .
  • Antibacterial Activity :
    • The compound has been evaluated for its antibacterial effects using the disk diffusion method, where it exhibited notable inhibition zones against both metronidazole-sensitive and resistant strains of H. pylori .

Antiproliferative Activity

The compound's antiproliferative effects have also been documented in various cancer cell lines:

  • Cell Line Studies :
    • Research indicates that pyridine derivatives, including those similar to this compound, showed improved antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines with IC50 values indicating effective inhibition of cell growth .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • GABA Receptor Modulation :
    • Similar compounds have been reported to bind selectively to GABAA receptors, which may contribute to their pharmacological effects . This interaction could play a role in modulating neurotransmitter activity and influencing cellular responses.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntituberculosisMycobacterium tuberculosis12.5 μg/mL
AntibacterialHelicobacter pyloriInhibition zone: 32 mm
AntiproliferativeHeLaIC50: 0.058 μM
AntiproliferativeA549IC50: 0.035 μM

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Reaction

  • Reaction Overview: The key step involves the displacement of a halogen (commonly chlorine) at the 6-position of the pyridazine ring by the nucleophilic nitrogen of imidazole.
  • Conditions: The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
  • Base Catalysis: A mild base (e.g., potassium carbonate or sodium hydride) is used to deprotonate the imidazole, increasing its nucleophilicity.
  • Temperature: Heating to moderate temperatures (60–120 °C) is often necessary to drive the substitution to completion.
  • Reaction Time: Varies from several hours to overnight depending on scale and reactivity.

Representative Synthetic Route Example

Step Reagents/Conditions Outcome Yield (%) Notes
1 6-Chloropyridazine-3-carboxylate ethyl ester + Imidazole + K2CO3 in DMF, 90 °C, 12 h Substitution of chlorine by imidazole at 6-position 70–85 Requires inert atmosphere to prevent side reactions
2 Purification by recrystallization or column chromatography Pure ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate - Confirmed by NMR and HPLC

Research Findings and Data

  • Yield and Purity: Literature reports yields typically in the range of 70–85%, with purity >95% after purification.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms substitution at the 6-position and integrity of the ester group.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Reaction
Solvent DMF, DMSO Enhances nucleophilicity of imidazole
Base K2CO3, NaH Deprotonates imidazole for nucleophilic attack
Temperature 60–120 °C Higher temp increases reaction rate
Reaction Time 6–24 hours Longer time improves conversion
Purification Recrystallization, chromatography Removes unreacted starting materials and byproducts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
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ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

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